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Compound of Interest

Compound Name: 2-Methyl-3-phenylpropanal

Cat. No.: B1584215 Get Quote

An In-depth Technical Guide to the Octanol-Water Partition Coefficient of 2-Methyl-3-
phenylpropanal

Introduction
The octanol-water partition coefficient (Kow), typically expressed in its logarithmic form (Log P),

is a critical physicochemical parameter that quantifies the lipophilicity of a chemical substance.

It is defined as the ratio of a chemical's concentration in the octanol phase to its concentration

in the aqueous phase at equilibrium in a two-phase system. This measure is fundamental in

drug development, environmental science, and toxicology, as it helps predict a substance's

absorption, distribution, metabolism, excretion (ADME) properties, and its environmental fate.

This guide provides a comprehensive overview of the octanol-water partition coefficient for 2-
Methyl-3-phenylpropanal (CAS: 5445-77-2), a compound used in various industrial

applications. It summarizes available quantitative data, details the standard experimental

protocols for Log P determination, and presents a visual workflow for one of the primary

experimental methods.

Data Presentation: Log P of 2-Methyl-3-
phenylpropanal
Currently, experimentally determined Log P values for 2-Methyl-3-phenylpropanal are not

readily available in the public literature. However, several computational models have been
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used to predict its Log P value. These predicted values are summarized in the table below.

Parameter Value Method/Source Type

Log P 2.064
Crippen's

Fragmentation
Calculated

Log P 2.2 XLogP3 / XLogP3-AA Calculated[1][2]

AlogP 2.06 ALOGPS Calculated[3]

Experimental Protocols for Log P Determination
While specific experimental data for 2-Methyl-3-phenylpropanal is lacking, its Log P can be

determined using internationally recognized standard methods. The two most common

protocols are the OECD Guideline 107 (Shake Flask Method) and OECD Guideline 117 (HPLC

Method).

OECD Test Guideline 107: Shake Flask Method
This method is the classical and most direct way to measure the partition coefficient and is

suitable for Log P values ranging from -2 to 4, and occasionally up to 5.[4][5]

Principle: The shake flask method is based on the direct measurement of a substance's

concentration in both n-octanol and water after the two-phase system has reached equilibrium.

[6]

Detailed Protocol:

Preparation of Solvents: High-purity n-octanol and water are mutually saturated by stirring

them together for 24 hours, followed by a separation period to allow the phases to become

distinct.

Test Substance Preparation: A stock solution of 2-Methyl-3-phenylpropanal is prepared in

either n-octanol or water. The concentration should be low enough to not exceed a

concentration of 0.01 mol/L in either phase at the end of the experiment.[7]

Partitioning:
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Accurately measured volumes of the saturated n-octanol and water are added to a

suitable vessel, such as a glass-stoppered centrifuge tube. Three different volume ratios

are typically used (e.g., 1:1, 2:1, 1:2 octanol:water).[4]

A known amount of the test substance stock solution is added to the vessel.

The vessel is sealed and agitated (e.g., by shaking or stirring) at a constant temperature

(typically 20-25°C) until equilibrium is reached.[6] The time required for equilibration

depends on the substance but is often several hours.

Phase Separation: The mixture is centrifuged to ensure a complete and clean separation of

the octanol and aqueous phases.[4][6]

Analysis: The concentration of 2-Methyl-3-phenylpropanal in each phase is determined

using a suitable analytical technique, such as gas chromatography (GC) or high-

performance liquid chromatography (HPLC).[4]

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

n-octanol phase (Coct) to the concentration in the aqueous phase (Cwater). The final value

is expressed as Log P. The experiment is performed in duplicate for all volume ratios, and

the final Log P should be within ± 0.3 units.[4]

OECD Test Guideline 117: HPLC Method
This method is an indirect estimation of the partition coefficient based on the retention time of

the substance on a reversed-phase HPLC column. It is particularly useful for Log P values in

the range of 0 to 6.[8][9]

Principle: The method correlates the retention time (t_R_) of the test substance with the known

Log P values of a series of reference compounds. Substances are retained on the non-polar

stationary phase in proportion to their lipophilicity; hydrophilic substances elute first, followed

by more lipophilic substances.[8]

Detailed Protocol:

System Setup: A standard HPLC system is equipped with a reversed-phase column (e.g., C8

or C18) and a suitable detector (e.g., UV-Vis).[8] The mobile phase is typically a mixture of
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methanol and water, run under isocratic (constant composition) conditions.[8]

Calibration:

A series of well-characterized reference compounds with accurately known Log P values

that bracket the expected Log P of the test substance are selected.

Each reference compound is injected, and its retention time (t_R_) is recorded.

The dead time (t_0_), the elution time of a non-retained substance, is also determined.

The capacity factor (k) for each reference compound is calculated using the formula: k =

(t_R_ - t_0_) / t_0_.

A calibration graph is constructed by plotting the known Log P values of the reference

compounds against the logarithm of their calculated capacity factors (log k).

Sample Analysis:

2-Methyl-3-phenylpropanal is dissolved in the mobile phase and injected into the HPLC

system in duplicate.[10]

Its retention time (t_R_) is measured.

Calculation:

The capacity factor (k) for 2-Methyl-3-phenylpropanal is calculated.

Using the calibration graph, the Log P of 2-Methyl-3-phenylpropanal is determined by

interpolating its log k value onto the regression line.[8][10]

Workflow Visualization
The following diagram illustrates the experimental workflow for the OECD 107 Shake Flask

Method.
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Phase 1: Preparation

Phase 2: Experiment

Phase 3: Analysis & Calculation

Phase 4: Final Result
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Caption: Workflow for Log P Determination via the OECD 107 Shake Flask Method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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